CP 47,497-C8-homolog C-8-hydroxy metabolite
CP 47,497-C8-homolog C-8-hydroxy metabolite
CP 47,497-C8-homolog is similar to CP 47,497, a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. CP 47,497-C8-homolog avidly binds the CB1 receptor (Ki = 0.83 nM). It has been identified as an adulterant of herbal blends. CP 47,497-C8-homolog C-8-hydroxy metabolite is a potential metabolite of CP 47,497-C8-homolog. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
1554485-48-1
VCID:
VC0163849
InChI:
InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1
SMILES:
CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula:
C22H36O3
Molecular Weight:
348.527
CP 47,497-C8-homolog C-8-hydroxy metabolite
CAS No.: 1554485-48-1
Reference Standards
VCID: VC0163849
Molecular Formula: C22H36O3
Molecular Weight: 348.527
CAS No. | 1554485-48-1 |
---|---|
Product Name | CP 47,497-C8-homolog C-8-hydroxy metabolite |
Molecular Formula | C22H36O3 |
Molecular Weight | 348.527 |
IUPAC Name | 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(9-hydroxy-2-methylnonan-2-yl)phenol |
Standard InChI | InChI=1S/C22H36O3/c1-22(2,13-6-4-3-5-7-14-23)18-11-12-20(21(25)16-18)17-9-8-10-19(24)15-17/h11-12,16-17,19,23-25H,3-10,13-15H2,1-2H3/t17-,19+/m0/s1 |
Standard InChIKey | CGEUPVXPOYJOQH-PKOBYXMFSA-N |
SMILES | CC(C)(CCCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Description | CP 47,497-C8-homolog is similar to CP 47,497, a monophenol synthetic cannabinoid (CB) that potently imitates natural CBs. CP 47,497-C8-homolog avidly binds the CB1 receptor (Ki = 0.83 nM). It has been identified as an adulterant of herbal blends. CP 47,497-C8-homolog C-8-hydroxy metabolite is a potential metabolite of CP 47,497-C8-homolog. This product is intended for forensic purposes. |
Synonyms | 5-(9-hydroxy-2-methylnonan-2-yl)-2-((1S,3R)-3-hydroxycyclohexyl)phenol |
Reference | 1.Melvin, L.S.,Milne, G.M.,Johnson, M.R., et al. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: Studies of bicyclic cannabinoid analogs. Molecular Pharmacology 44, 1008-1015 (1993). |
PubChem Compound | 95566196 |
Last Modified | Nov 11 2021 |
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